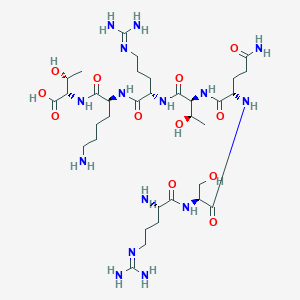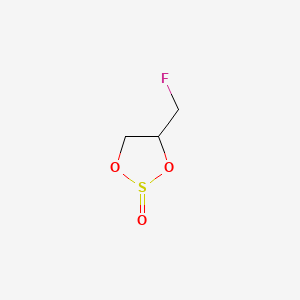
4-(Fluoromethyl)-1,3,2lambda~4~-dioxathiolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is a chemical compound with the molecular formula C3H5FO3S and a molecular weight of 140.13 g/mol . This compound is known for its unique structure, which includes a dioxathiolane ring with a fluoromethyl group and an oxide functionality. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl precursor with a dioxathiolane derivative in the presence of an oxidizing agent . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreaction technology, which offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide functionality to other groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxathiolane ring and fluoromethyl group can participate in various chemical reactions, leading to the formation of new compounds and intermediates . These interactions can affect molecular pathways and processes, making the compound useful in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: This compound has a similar dioxathiolane ring structure but lacks the fluoromethyl group.
1,3,2-Dioxathiolane, 2,2-dioxide: This compound has an additional oxide functionality, making it more oxidized compared to 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide.
Uniqueness
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
922499-18-1 |
|---|---|
Molekularformel |
C3H5FO3S |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
4-(fluoromethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5FO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
InChI-Schlüssel |
SJIDOEUWSBWFOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OS(=O)O1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


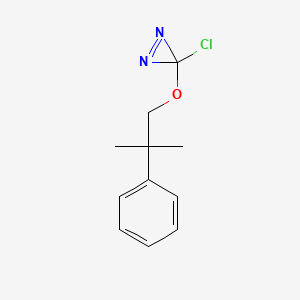
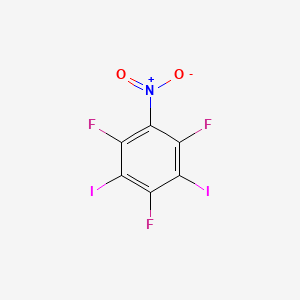
![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
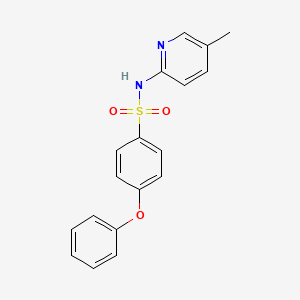
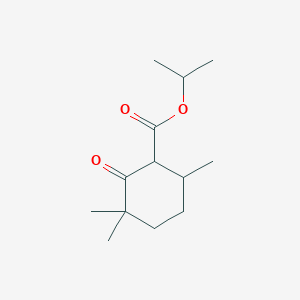
![2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)](/img/structure/B14194031.png)
![5-[(Benzenesulfonyl)methylidene]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14194034.png)
![S-[2,5-Bis(hydroxymethyl)phenyl]-L-cysteine](/img/structure/B14194041.png)
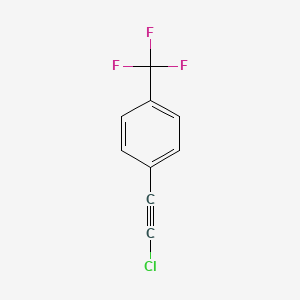
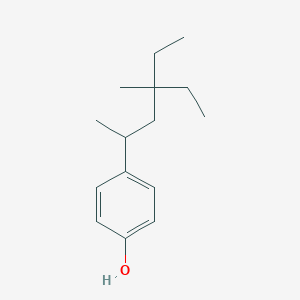
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
